molecular formula C13H12N6O4 B3017636 Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 420831-91-0

Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B3017636
CAS RN: 420831-91-0
M. Wt: 316.277
InChI Key: MXNZAGCNJDBAQG-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, is a derivative of the tetrazolopyrimidine family, which is known for its diverse biological activities. The tetrazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with various biological targets .

Synthesis Analysis

The synthesis of tetrazolopyrimidine derivatives has been the subject of several studies. A one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines has been developed, showcasing excellent yield and regioselectivity . Another study reported the solvent-free synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters, highlighting the eco-friendly aspect of the process due to the absence of solvents . These methods provide a foundation for the synthesis of the compound , suggesting that similar conditions could be applied for its preparation.

Molecular Structure Analysis

The molecular structure of tetrazolopyrimidine derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of a related compound, ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, was characterized using FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR . These techniques could similarly be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of tetrazolopyrimidine derivatives has been explored in various studies. For example, the alkylation reactions of 4,7-dihydroazolo[1,5-a]pyrimidine nitro derivatives were optimized, providing insights into the chemical behavior of these compounds under different conditions . This information could be relevant when considering the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolopyrimidine derivatives are influenced by their molecular structure. While specific data on the compound of interest is not provided, related compounds have been synthesized and tested for various biological activities, such as antimicrobial and hypoglycemic effects , which suggest that the compound may also possess similar properties. The presence of the nitrophenyl group in the compound could imply certain electronic characteristics that affect its reactivity and interaction with biological targets.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Gein et al. (2009) explored the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were tested for their antimicrobial activity. This indicates potential applications in developing new antimicrobial agents.

Antioxidant and Cytotoxic Activities

  • A study by Haleel et al. (2016) synthesized copper(II) complexes containing tetrazolo[1,5-a]pyrimidine ligands. These complexes exhibited antioxidant properties, interaction with DNA, inhibition of topoisomerase I, and cytotoxic activities against various cancer cell lines, suggesting potential in cancer research and treatment.

Novel Synthetic Methods

  • Research by Maleki et al. (2017) involved the synthesis of 5-methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives using a new cellulose-based Ag-loaded magnetic bionanostructure as a catalyst. This highlights advancements in green chemistry and novel synthetic methods.

DNA Profiling and In Vitro Cytotoxicity Studies

  • Another study by Haleel et al. (2019) focused on N-benzoylated mononuclear copper(II) complexes of tetrazolo[1,5-a]pyrimidine derivatives. These complexes were examined for their ability to bind to DNA and demonstrated cytotoxicity against cancerous cell lines, suggesting potential for drug development.

Green Synthesis Approaches

  • Maleki et al. (2017) also worked on a green approach for the synthesis of tetrazolopyrimidine derivatives. This method utilized ultrasound irradiation and water as a solvent, emphasizing the importance of environmentally friendly synthesis methods.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and biological activities. Given the wide range of biological activities of pyrimidine derivatives , this compound could potentially be developed into a useful pharmaceutical agent.

properties

IUPAC Name

methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O4/c1-7-10(12(20)23-2)11(18-13(14-7)15-16-17-18)8-3-5-9(6-4-8)19(21)22/h3-6,11H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNZAGCNJDBAQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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